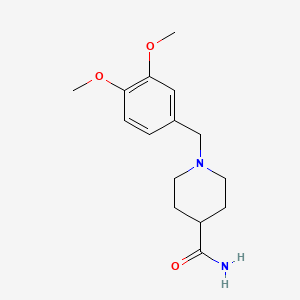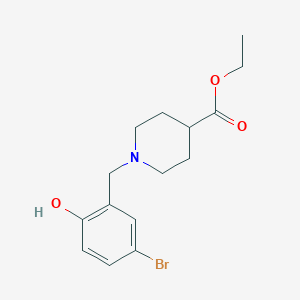![molecular formula C20H25NO2 B3851878 [1-[(3-Phenylmethoxyphenyl)methyl]piperidin-2-yl]methanol](/img/structure/B3851878.png)
[1-[(3-Phenylmethoxyphenyl)methyl]piperidin-2-yl]methanol
Overview
Description
[1-[(3-Phenylmethoxyphenyl)methyl]piperidin-2-yl]methanol is a complex organic compound characterized by the presence of a piperidine ring substituted with a phenylmethoxyphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(3-Phenylmethoxyphenyl)methyl]piperidin-2-yl]methanol typically involves the reaction of 3-phenylmethoxybenzyl chloride with piperidine under basic conditions, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sodium borohydride for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1-[(3-Phenylmethoxyphenyl)methyl]piperidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, reduced alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [1-[(3-Phenylmethoxyphenyl)methyl]piperidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the fields of polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of [1-[(3-Phenylmethoxyphenyl)methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
[1-[(3-Phenylmethoxyphenyl)methyl]piperidin-2-yl]methanol: Similar compounds include other piperidine derivatives with different substituents on the aromatic ring or the piperidine nitrogen.
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure but differ in the size and substitution pattern of the ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[1-[(3-phenylmethoxyphenyl)methyl]piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c22-15-19-10-4-5-12-21(19)14-18-9-6-11-20(13-18)23-16-17-7-2-1-3-8-17/h1-3,6-9,11,13,19,22H,4-5,10,12,14-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETALOLVHXGFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-1-piperazinecarbaldehyde](/img/structure/B3851816.png)
![1-[(4-Phenylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B3851819.png)

![N-[4-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenyl]acetamide](/img/structure/B3851833.png)
![1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B3851836.png)

![1-[Cyclohexylmethyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B3851853.png)
![1-[2-hydroxypropyl-[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol](/img/structure/B3851859.png)

![2-[benzyl(5-bromo-2,4-dimethoxybenzyl)amino]ethanol](/img/structure/B3851876.png)
![2-[2-[4-[(4-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3851886.png)
![1,5-dimethyl-2-phenyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3851890.png)
![N-ethyl-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylprop-2-en-1-amine](/img/structure/B3851891.png)
![N-(cyclopropylmethyl)-N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]propan-1-amine](/img/structure/B3851895.png)
